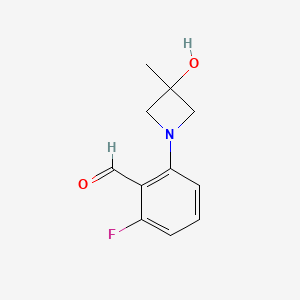
2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is a fluorinated benzaldehyde derivative with the molecular formula C₁₁H₁₂FNO₂ and a molecular weight of 209.22 g/mol . This compound is notable for its unique structure, which includes a fluorine atom and an azetidine ring, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but with enhanced efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining quality and consistency .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to replace the fluorine atom.
Major Products Formed:
Oxidation: Formation of 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzoic acid.
Reduction: Formation of 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde exerts its effects depends on its interaction with molecular targets. The fluorine atom can enhance binding affinity to enzymes or receptors, while the azetidine ring can influence the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes .
Comparison with Similar Compounds
2-Fluoro-3-methoxybenzaldehyde: Another fluorinated benzaldehyde with different substituents.
2-Fluoro-6-methylbenzaldehyde: Lacks the azetidine ring but shares the fluorine and benzaldehyde moieties.
Uniqueness: 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is unique due to the presence of both the fluorine atom and the azetidine ring, which confer distinct chemical and biological properties. This combination makes it a versatile intermediate for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
2-fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12FNO2/c1-11(15)6-13(7-11)10-4-2-3-9(12)8(10)5-14/h2-5,15H,6-7H2,1H3 |
InChI Key |
ZMFLALWMEHIUQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=C(C(=CC=C2)F)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


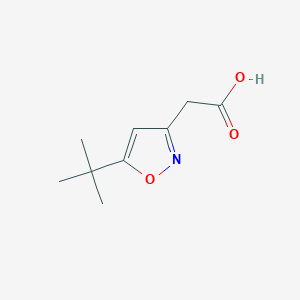
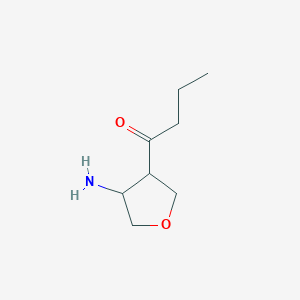
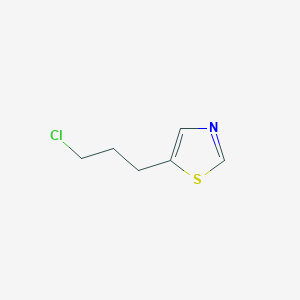
![8-(4-Fluorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13169685.png)
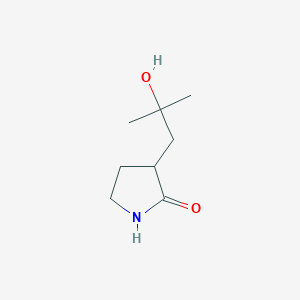

![2-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B13169713.png)
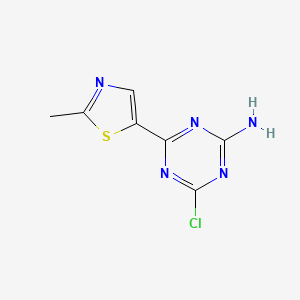
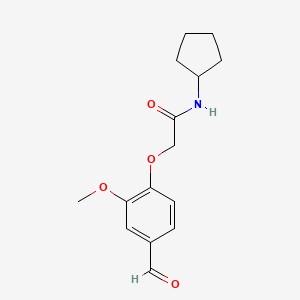
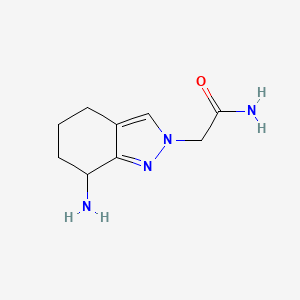
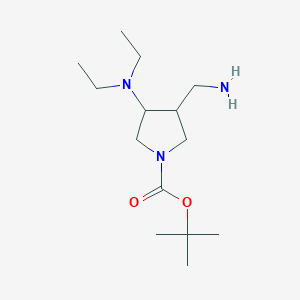
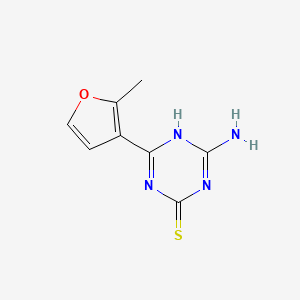
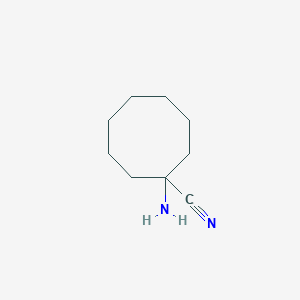
![4-[(Butan-2-yl)amino]butan-2-one](/img/structure/B13169741.png)
